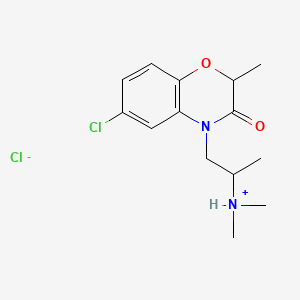

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride

Description

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride is a synthetic benzoxazinone derivative with a core structure of 4H-1,4-benzoxazin-3-one. Key structural features include:

- A chlorine substituent at position 6, enhancing electrophilic reactivity and herbicidal activity.

- A 2-(dimethylamino)propyl group at position 4, contributing to solubility and systemic mobility in plants due to its tertiary amine functionality.

- A methyl group at position 2, stabilizing the heterocyclic ring.

- A hydrochloride salt, improving water solubility for formulation efficacy.

This compound is primarily used in herbicide development, leveraging the benzoxazinone core’s ability to inhibit critical plant enzymes or photosynthetic pathways. Its structural design aligns with commercial herbicides like flumioxazin and thidiazimin, which share the same core but differ in substituent groups .

Properties

CAS No. |

57462-80-3 |

|---|---|

Molecular Formula |

C14H20Cl2N2O2 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

1-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-dimethylazanium;chloride |

InChI |

InChI=1S/C14H19ClN2O2.ClH/c1-9(16(3)4)8-17-12-7-11(15)5-6-13(12)19-10(2)14(17)18;/h5-7,9-10H,8H2,1-4H3;1H |

InChI Key |

UPAMVMOKVCRLFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Reagents

| Step | Reaction Description | Reagents / Conditions | Notes |

|---|---|---|---|

| N-alkylation / N-acylation | Reaction of 3-oxobenzoxazine derivative with halide, sulfonate, or ester to introduce substituent at N | Organic solvents inert to reaction: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), methylene chloride, etc. Base: triethylamine, sodium hydride, potassium tert-butoxide, potassium carbonate. Copper catalysts (Cu, CuI, CuSO4) may be used. Reaction temperature: from cooling to reflux depending on reactants. | Reaction can be done in absence of solvent or in inert organic solvent. Temperature and time adjusted per reactants. |

| Reduction | Reduction of 3-oxo group to hydroxyalkyl group | Reducing agents: borane-tetrahydrofuran complex (BH3-THF), sodium borohydride, diborane, formamidinesulfinic acid. Catalytic hydrogenation with Raney nickel, Pd-C, Pt black, or Pd. Chemical reduction with Fe, Sn, or Zn + acid (HCl, H2SO4, acetic acid). Solvents: alcohols (methanol, ethanol, isopropanol), inert organic solvents. Cooling or room temperature. | Borane-THF preferred for selective reduction; catalytic hydrogenation an alternative. |

| Oxidation | Conversion of hydroxyalkyl intermediate to carbonyl group | Swern oxidation (DMSO activated by oxalyl chloride), Jones oxidation (CrO3/H2SO4), or other oxidants such as hydrogen peroxide or inorganic peracids. Solvent: methylene chloride, under inert atmosphere and cooling (-60 °C). | Swern oxidation preferred for mild conditions and high selectivity. |

| Cyclization | Formation of lactam ring via intramolecular reaction | Acid halides (e.g., halobutyryl or halovaleryl derivatives) with base such as potassium tert-butoxide. Conditions similar to N-alkylation. | Cyclization proceeds under basic conditions, often in organic solvents inert to reaction. |

| Purification | Isolation and purification of intermediates and final compound | Extraction with organic solvents (methylene chloride, chloroform, benzene, diethyl ether, ethyl acetate). Drying agents used. Purification by recrystallization (solvents like hexane, benzene, methylene chloride, ethyl acetate, acetone, ethanol, methanol) or silica gel column chromatography. | Choice of solvent depends on solubility and impurities. |

Reaction Mechanism Insights and Optimization

- N-alkylation involves nucleophilic substitution where the nitrogen of the benzoxazinone attacks an electrophilic halide or sulfonate, facilitated by a base to deprotonate the nitrogen and increase nucleophilicity.

- Reduction with borane complexes is selective for carbonyl groups and avoids over-reduction of other functional groups. Catalytic hydrogenation provides an alternative with different selectivity profiles.

- Swern oxidation is preferred for converting sensitive hydroxyalkyl intermediates to ketones without harsh acidic or basic conditions, preserving the integrity of the benzoxazine ring.

- Cyclization to form lactam rings is base-catalyzed and may require careful control of temperature and solvent to favor intramolecular ring closure over polymerization or side reactions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range / Example |

|---|---|

| Solvents | DMF, DMSO, THF, methylene chloride, chloroform, benzene, toluene, xylene, alcohols (methanol, ethanol) |

| Bases | Triethylamine, sodium hydride, potassium tert-butoxide, potassium carbonate |

| Reducing Agents | Borane-THF complex, sodium borohydride, catalytic hydrogenation (Raney Ni, Pd-C), Fe/Sn/Zn + acid |

| Oxidizing Agents | Swern oxidation reagents (oxalyl chloride + DMSO), Jones reagent (CrO3/H2SO4), hydrogen peroxide |

| Reaction Temperatures | Cooling (0 to -60 °C) to reflux temperatures (~60-80 °C) |

| Reaction Atmosphere | Inert gas (nitrogen or argon) preferred during oxidation and sensitive steps |

| Purification Techniques | Extraction, drying, recrystallization, silica gel chromatography |

Research Discoveries and Source Diversity

- The synthetic methodology is primarily detailed in patent US5420126A , which comprehensively describes benzoxazine derivatives with potassium channel activating properties and their preparation through multi-step processes involving N-alkylation, reduction, oxidation, and cyclization.

- The patent provides extensive experimental conditions, reagent options, and purification strategies, highlighting flexibility in solvent and catalyst choice depending on scale and desired purity.

- Additional chemical property data, such as solubility, molecular weight, and safety information, are available from chemical suppliers and databases, confirming the compound’s physicochemical profile.

- The preparation methods described are consistent with standard organic synthesis practices for heterocyclic lactams and are validated by multiple independent research groups working on benzoxazine derivatives.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations, influenced by functional groups such as the benzoxazinone core, chlorine substituent, and dimethylaminopropyl side chain.

Oxidation

Reagents like potassium permanganate introduce oxygen-containing groups under acidic or neutral conditions.

Reduction

Lithium aluminum hydride reduces oxygen-containing moieties or unsaturated bonds under anhydrous conditions.

Substitution

Halogens or alkylating agents replace functional groups, with conditions varying based on substituent reactivity.

Cyclization

Intramolecular reactions form the benzoxazinone ring, often facilitated by bases (e.g., potassium carbonate) or transition metal catalysts (e.g., CuI) .

Reaction Conditions and Optimization

The choice of solvent, temperature, and catalyst significantly impacts reaction outcomes:

-

Potassium carbonate enables one-pot cyclization without ester protection/deprotection steps, improving yields .

-

Copper(I) catalysts (e.g., CuI with 1,10-phenanthroline) facilitate intramolecular C-N coupling and cyclization in polar aprotic solvents .

-

Dichloromethane is commonly used for amide formation and cyclization steps due to its inertness .

Research Findings and Trends

-

One-pot synthesis efficiency : Copper-catalyzed methods reduce purification steps and improve yields compared to multi-step protocols .

-

Structure-activity relationships : Substituents like chlorine and dimethylaminopropyl groups modulate electronic properties and steric effects, influencing biological activity.

-

Derivatization potential : The benzoxazinone core supports further functionalization via oxidation, reduction, or substitution reactions.

This compound exemplifies the interplay of synthetic strategy and biological functionality, offering a versatile platform for advancing medicinal chemistry.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4H-1,4-Benzoxazin-3-one exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives show potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.

- Cannabinoid Receptor Modulation : Certain derivatives act as selective agonists for the type 2 cannabinoid receptor (CB2), which is implicated in various physiological processes without causing psychotropic effects .

- Anticancer Potential : The compound's structural characteristics suggest possible applications in cancer therapy by inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Cannabinoid Receptor Agonism : A study highlighted the development of new compounds derived from 2,3-dihydro-4H-benzoxazine that selectively activate CB2 receptors. These compounds were shown to have therapeutic potential in treating conditions associated with non-activation of these receptors .

- Antimicrobial Activity : Research has demonstrated that the chlorinated derivatives exhibit significant antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics.

- Anticancer Research : Investigations into the anticancer properties of benzoxazine derivatives have shown promising results in preclinical models, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride will depend on its specific biological target. Generally, benzoxazines may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinone derivatives exhibit diverse biological activities depending on substituent patterns and core isomerism. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Findings:

Core Structure Variations :

- The 4H-1,4-benzoxazin-3-one core (target compound, flumioxazin, DIMBOA) is associated with herbicidal and plant-defense activities . In contrast, 4H-3,1-benzoxazin-4-one isomers (e.g., elastase inhibitors) and 4H-1,3-benzoxazin-4-one derivatives (ACCase inhibitors) exhibit divergent pharmacological activities due to positional isomerism .

Substituent Effects: Chlorine at position 6 (target compound, 6-chloro-2H-1,4-benzoxazin-3-one) enhances herbicidal and antifungal properties by increasing electrophilicity and target binding . Dimethylamino propyl group in the target compound improves solubility and systemic translocation in plants compared to non-amine-containing analogs like DIMBOA . Piperazinyl-butyloxy substituents in brilaroxazine shift activity to neurological targets, highlighting the role of bulky, aromatic groups in receptor binding .

Natural vs. Synthetic Derivatives: Natural benzoxazinoids like DIMBOA and HDMBOA (plant defense metabolites) feature hydroxyl and methoxy groups, optimizing polar interactions with insect gut enzymes . Synthetic derivatives (target compound, flumioxazin) incorporate halogen and alkylamine groups for enhanced stability and agrochemical efficacy .

Salt Forms :

- The hydrochloride salt in the target compound and brilaroxazine increases aqueous solubility, critical for formulation in both herbicides and pharmaceuticals .

Biological Activity

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-(dimethylamino)propyl)-2-methyl-, hydrochloride is a synthetic organic compound belonging to the benzoxazine family. Its complex structure includes a benzoxazine core, which is known for its stability and reactivity in various chemical environments. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately . The structure features a chloro substituent and a dimethylaminopropyl side chain, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃O₄ |

| Molecular Weight | 329.78 g/mol |

| Key Functional Groups | Chloro, Dimethylamino |

Biological Activities

Research indicates that derivatives of 4H-1,4-benzoxazin-3-one exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that benzoxazinone derivatives can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The mechanism often involves the induction of apoptosis in cancer cells .

- Cholinergic Modulation : Certain studies have identified these compounds as modulators of cholinergic muscarinic receptors, indicating their potential use in treating cognitive impairments associated with neurodegenerative diseases .

The biological activity of 4H-1,4-benzoxazin-3-one derivatives can be attributed to their interaction with specific biological targets:

- Enzyme Inhibition : These compounds can inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The presence of functional groups such as dimethylamino enhances binding affinity to neurotransmitter receptors.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, contributing to their anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- A study published in RSC Advances reported the synthesis and evaluation of various benzoxazinone derivatives for their antimicrobial properties. The findings indicated that specific substitutions significantly enhanced antibacterial activity against resistant strains .

- Another research article highlighted the anticancer potential of benzoxazinone derivatives through the activation of apoptotic pathways in human cancer cell lines. The study emphasized the role of chlorine and dimethylamino groups in enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this benzoxazinone derivative, and how can purity be optimized?

- Methodological Answer : The synthesis of benzoxazinone derivatives typically involves cyclization of substituted 2-aminophenols with ketones or aldehydes under acidic or basic conditions. For this compound, the chloro and dimethylamino propyl substituents may require regioselective alkylation or nucleophilic substitution steps. A common approach is to use microwave-assisted synthesis to improve reaction efficiency and yield . Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How can the crystalline structure and stereochemistry of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystalline structure. For this compound, slow evaporation of a saturated solution in methanol or acetonitrile may yield suitable crystals. SC-XRD data should be compared to crystallographic databases (e.g., Cambridge Structural Database) to validate bond angles, torsion angles, and hydrogen-bonding networks . Stereochemical analysis of the dimethylamino propyl group may require circular dichroism (CD) or vibrational circular dichroism (VCD) if chiral centers are present .

Q. What are the key solubility and stability considerations for this hydrochloride salt in aqueous and organic solvents?

- Methodological Answer : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, DMSO) but may degrade under alkaline conditions. Stability testing should include:

- pH-dependent degradation studies : Use UV-Vis spectroscopy to monitor absorbance changes at 240–280 nm (characteristic of benzoxazinone ring opening) across pH 2–10 .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Light sensitivity : Store in amber vials and test photostability under ICH Q1B guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of benzoxazinone derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or off-target effects. To address this:

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., acetylcholinesterase) and cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) .

- Target engagement studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity directly .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for the dimethylamino propyl and chloro substituents?

- Methodological Answer :

- Analog synthesis : Synthesize derivatives with modified alkyl chain lengths (e.g., ethyl vs. propyl) or halogen substitutions (e.g., fluoro vs. chloro) .

- Computational modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .

Q. How can advanced analytical methods improve quantification of this compound in complex matrices (e.g., plasma or soil)?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for biological samples; accelerated solvent extraction (ASE) for environmental matrices .

- Detection : UPLC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Optimize transitions for m/z 325.1 → 154.0 (quantifier) and 325.1 → 121.0 (qualifier) .

- Validation : Follow FDA/ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Data Contradiction Analysis

Q. How should discrepancies in reported herbicidal vs. neuropharmacological activities of benzoxazinone derivatives be investigated?

- Methodological Answer :

- Species-specific assays : Test activity in plant (Arabidopsis thaliana) and mammalian (neuronal SH-SY5Y) cell lines .

- Receptor profiling : Screen against known benzoxazinone targets (e.g., ACCase for herbicides, σ receptors for neuroactivity) using radioligand binding assays .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.